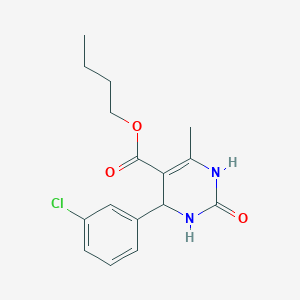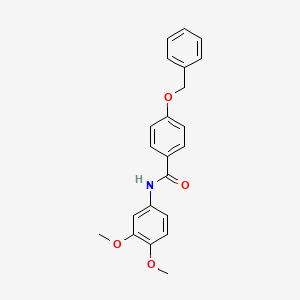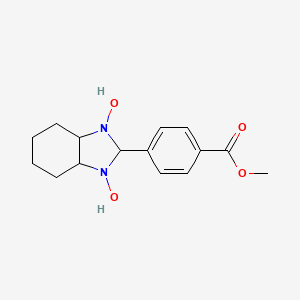![molecular formula C24H22N2O3 B5183545 N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide](/img/structure/B5183545.png)
N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide, also known as XNT, is a small molecule that has been the subject of scientific research due to its potential therapeutic applications. XNT is a xanthene derivative that has been shown to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide is not fully understood, but it has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and has been implicated in the pathogenesis of neurodegenerative diseases. Inhibition of PARP activity by N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide may therefore contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide exhibits neuroprotective effects in various models of neurodegenerative diseases. N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide has been shown to reduce neuronal cell death and inhibit the formation of toxic aggregates of proteins such as beta-amyloid and alpha-synuclein. N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide in lab experiments include its small size, which allows for easy delivery to cells and tissues, and its neuroprotective effects, which make it a useful tool for studying the mechanisms of neurodegeneration. However, the limitations of using N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
For research on N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide include further studies to elucidate its mechanism of action and to optimize its therapeutic potential. N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide may also be studied for its potential use in other neurodegenerative diseases, as well as in other fields such as cancer research. Additionally, the development of new delivery methods for N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide may enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide involves the reaction of 9H-xanthene-9-carboxylic acid with isopropylamine and carbonyldiimidazole. The resulting compound is then treated with trifluoroacetic acid to yield N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide.
Applications De Recherche Scientifique
N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide exhibits neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-[2-(propan-2-ylcarbamoyl)phenyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-15(2)25-23(27)16-9-3-6-12-19(16)26-24(28)22-17-10-4-7-13-20(17)29-21-14-8-5-11-18(21)22/h3-15,22H,1-2H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHPDVKVLINILN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(propan-2-ylcarbamoyl)phenyl]-9H-xanthene-9-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B5183467.png)
![4,4'-[(4-methylphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5183474.png)

![ethyl 3-{2-[(2-chloro-4-methylphenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5183509.png)
![(2-chloro-4-{[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5183520.png)
![1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol](/img/structure/B5183526.png)
![dimethyl 3,3'-methylenebis[6-(1-naphthoylamino)benzoate]](/img/structure/B5183528.png)


![5-{3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5183555.png)
![1-[2-(3-fluorophenyl)ethyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone](/img/structure/B5183558.png)


![methyl 3-(2,5-dimethylbenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5183571.png)